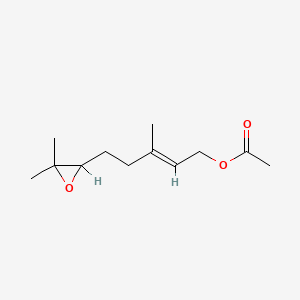

5-(3,3-Dimethyloxiranyl)-3-methylpent-2-en-1-yl acetate

CAS No.: 37715-31-4

Cat. No.: VC13751283

Molecular Formula: C12H20O3

Molecular Weight: 212.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37715-31-4 |

|---|---|

| Molecular Formula | C12H20O3 |

| Molecular Weight | 212.28 g/mol |

| IUPAC Name | [(E)-5-(3,3-dimethyloxiran-2-yl)-3-methylpent-2-enyl] acetate |

| Standard InChI | InChI=1S/C12H20O3/c1-9(7-8-14-10(2)13)5-6-11-12(3,4)15-11/h7,11H,5-6,8H2,1-4H3/b9-7+ |

| Standard InChI Key | ICJOOVLSDYCSCJ-VQHVLOKHSA-N |

| Isomeric SMILES | C/C(=C\COC(=O)C)/CCC1C(O1)(C)C |

| SMILES | CC(=CCOC(=O)C)CCC1C(O1)(C)C |

| Canonical SMILES | CC(=CCOC(=O)C)CCC1C(O1)(C)C |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s structure comprises a 10-carbon skeleton with:

-

Epoxide group: A 3,3-dimethyloxirane ring at position 5, introducing strain and reactivity.

-

Conjugated double bond: A trans-configured pent-2-en-1-yl group at position 3.

-

Acetate ester: Positioned at the terminal hydroxyl group, enhancing lipophilicity .

The IUPAC name, [(E)-5-(3,3-dimethyloxiran-2-yl)-3-methylpent-2-enyl] acetate, reflects its stereochemistry . X-ray crystallography and NMR studies confirm the E-configuration of the double bond and the R-configuration of the epoxide’s chiral center in naturally derived samples .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₀O₃ | |

| Molecular Weight | 212.29 g/mol | |

| SMILES | CC(=CCOC(=O)C)CCC1C(O1)(C)C | |

| InChIKey | ICJOOVLSDYCSCJ-VQHVLOKHSA-N |

Synthesis and Industrial Production

Epoxidation of Geranyl Acetate

The primary synthesis route involves epoxidation of geranyl acetate (VI) using N-bromosuccinimide (NBS) in aqueous acetone, yielding bromohydrin intermediates (VII). Subsequent base-mediated cyclization (KOH/MeOH) forms the epoxide, with acetylation completing the process . This method, reported in J. Am. Chem. Soc., achieves 65–72% yields and high stereoselectivity .

Reaction Scheme:

Geranyl acetate → NBS/H₂O → Bromohydrin → KOH/MeOH → 6,7-Epoxygeraniol → Ac₂O → 5-(3,3-Dimethyloxiranyl)-3-methylpent-2-en-1-yl acetate

Alternative Methods

-

Van Tamelen’s Approach: Uses Ti(III)-mediated epoxidation for chiral resolution, yielding enantiomerically pure batches .

-

Biocatalytic Epoxidation: Aspergillus niger monooxygenases convert geraniol derivatives under mild conditions, though industrial scalability remains limited .

Applications in Organic Synthesis

Juvenile Hormone Analogs

The compound serves as a key intermediate in synthesizing methyl trans,trans-farnesoate, a precursor to Cecropia juvenile hormone (C₁₇-JH) . Ring-opening reactions at the epoxide with nucleophiles (e.g., CN⁻, SH⁻) enable side-chain elongation, critical for mimicking JH’s terpenoid backbone .

Anticancer Agent Development

Derivatives of 1H-benzo[f]indazole-4,9-dione, synthesized via epoxide ring-opening with amino acids, exhibit antiproliferative activity against KATO-III (gastric) and MCF-7 (breast) cancer cells. Compound 2b showed IC₅₀ values of 25.5 μM (KATO-III) and 27.5 μM (MCF-7), surpassing doxorubicin in selectivity .

Table 2: Antiproliferative Activity of Selected Derivatives

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

GC-MS analysis shows a molecular ion peak at m/z 212.28 (M⁺), with fragmentation patterns confirming the acetate group (m/z 43, CH₃CO⁺) .

Infrared Spectroscopy

Strong absorption bands at 1745 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) dominate the IR spectrum .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume